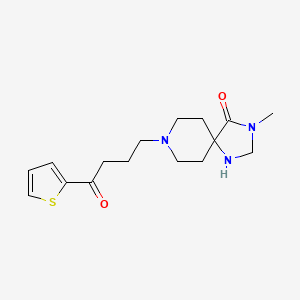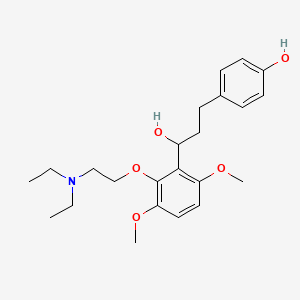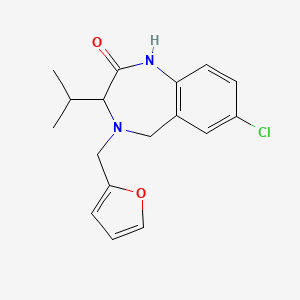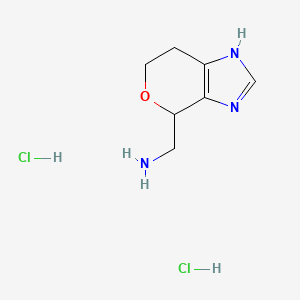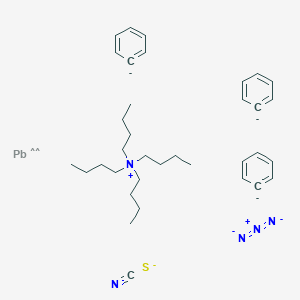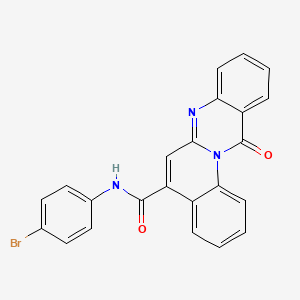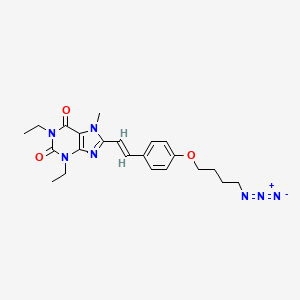
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine is an organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine typically involves the reaction of 3-hydroxybenzaldehyde with 2-amino-2-methylpropanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the oxazolidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 2,2-dimethyl-3-hydroxyphenylamine.
Substitution: Formation of 3-alkoxyphenyl or 3-acetoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The oxazolidine ring may also play a role in stabilizing the compound and enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Hydroxyphenyl)-2,2-dimethyloxazolidine
- 5-(2-Hydroxyphenyl)-2,2-dimethyloxazolidine
- 5-(3-Methoxyphenyl)-2,2-dimethyloxazolidine
Uniqueness
5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propiedades
Número CAS |
57614-95-6 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
3-(2,2-dimethyl-1,3-oxazolidin-5-yl)phenol |
InChI |
InChI=1S/C11H15NO2/c1-11(2)12-7-10(14-11)8-4-3-5-9(13)6-8/h3-6,10,12-13H,7H2,1-2H3 |
Clave InChI |
VXCFACSTLITLGR-UHFFFAOYSA-N |
SMILES canónico |
CC1(NCC(O1)C2=CC(=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


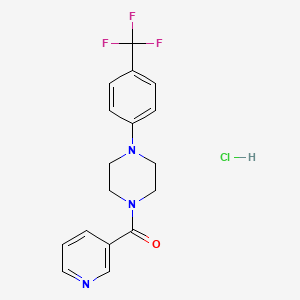
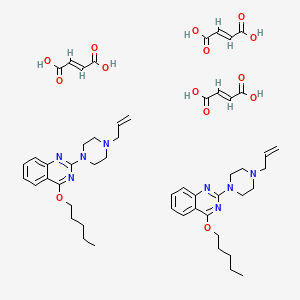
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
